2-(3-Methoxy-3-oxopropyl)benzoic acid
Description
2-(3-Methoxy-3-oxopropyl)benzoic acid (C₁₁H₁₂O₄) is a benzoic acid derivative featuring a methoxy-ester-substituted propyl chain at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and heterocyclic chemistry. Its molecular structure combines aromatic carboxylic acid reactivity with an ester-functionalized side chain, enabling diverse chemical modifications.
Synthesis: The compound is synthesized via esterification of 2-(2-carboxyethyl)benzoic acid (diacid 8) using methanol and catalytic sulfuric acid, yielding the monoester 9 in high purity . Further derivatization, such as conversion to 3-(2-(chlorocarbonyl)phenyl)propanoate (10) via oxalyl chloride, demonstrates its utility in constructing complex heterocycles (e.g., 3,4-dihydroquinolin-2-ones) .
Applications:
It is a key precursor in synthesizing covalent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro), where its ester group facilitates hydrazide formation and subsequent electrophilic functionalization .
The correct CAS remains unresolved in the provided evidence.
Properties
IUPAC Name |
2-(3-methoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPADVVQJCTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294229 | |
| Record name | 1-Methyl 2-carboxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33779-03-2 | |
| Record name | 1-Methyl 2-carboxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33779-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2-carboxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxy-3-oxopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-oxopropyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₂O₄
- SMILES : COC(=O)CCC1=CC=CC=C1C(=O)O
- InChIKey : MNTPADVVQJCTIF-UHFFFAOYSA-N
This compound features a methoxy group and a carboxylic acid functional group, contributing to its reactivity and potential biological activities.
Organic Synthesis
2-(3-Methoxy-3-oxopropyl)benzoic acid is frequently utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it versatile for synthesizing derivatives with enhanced biological activity.
Biological Studies
This compound has been employed in enzyme mechanism studies and protein-ligand interactions. For instance, it has been used to synthesize covalent inhibitors targeting specific proteases, such as the papain-like protease (PLpro). In a study, derivatives of this compound demonstrated potent inhibition of PLpro, with IC₅₀ values indicating strong selectivity against other human deubiquitinating enzymes (DUBs) .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in treating various diseases due to their interactions with biological targets. For example, compounds derived from this acid inhibited viral proteases effectively, suggesting potential applications in antiviral drug development .
Data Tables
Table 1: Inhibition Potency of Derivatives Against PLpro
| Compound | IC₅₀ (μM) | Selectivity |
|---|---|---|
| Compound 7 | 0.076 | High |
| Compound 9 | 1.96 | Moderate |
This table summarizes the potency of selected derivatives against PLpro, highlighting their potential as therapeutic agents.
Table 2: Synthetic Routes for Derivatives
| Reaction Type | Starting Material | Product | Conditions |
|---|---|---|---|
| Amide Coupling | (R)-( + )-1-(1-napthyl)ethylamine | Covalent Inhibitor Candidates | DCM, HBTU |
| Hydrazide Formation | Ester from above | Hydrazide Derivatives | Refluxing EtOH |
This table outlines the synthetic pathways used to obtain biologically active derivatives from this compound.
Case Study 1: Covalent Inhibition of Viral Proteases
A recent study synthesized several derivatives from this compound to evaluate their inhibitory effects on viral proteases. The results indicated that certain compounds exhibited high selectivity and potency against PLpro, suggesting their potential utility in developing antiviral therapies .
Case Study 2: Enzyme Mechanism Exploration
Another investigation focused on using this compound to explore enzyme mechanisms involved in metabolic pathways. The interaction of the synthesized derivatives with specific enzymes provided insights into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The methoxy and oxopropyl groups play a crucial role in modulating its activity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Findings:
Substituent Position and Receptor Binding :
- 2-(4-Methoxybenzoyl)benzoic acid exhibits stronger receptor binding (ΔGbinding = -8.2 kcal/mol) compared to saccharin and acesulfame, attributed to hydrophobic interactions with T1R3 receptor residues . In contrast, the methoxy-ester propyl chain in this compound enhances solubility in polar aprotic solvents (e.g., DMF), critical for pharmaceutical derivatization .
Steric and Electronic Effects :
- The tert-butoxycarbonyl group in ’s compound introduces steric bulk and chirality, enabling enantioselective synthesis . Conversely, the methyl group in methylbenzoic acid () lacks such complexity, limiting its utility in advanced applications.
Reactivity in Synthesis :
- The methoxy ester in this compound is selectively hydrolyzable, enabling regiospecific transformations (e.g., Curtius rearrangement to isocyanates ). By comparison, tert-butyl esters () require harsher conditions for cleavage, reducing functional group compatibility .
Solubility and Reaction Compatibility
- Solubility: Substituents dramatically influence solubility. For example, the acetylated derivative (R₁ = NHAc in ) requires DMF/K₂CO₃ for reactions, while the non-acetylated analogue (R₁ = H) uses DCM/DIPEA .
- Yield Optimization : The methoxy-ester group in this compound allows high-yield (93%) conversion to chlorocarbonyl intermediates , outperforming nitro-substituted analogues (e.g., 3-methoxy-2-nitrobenzoic acid in ), which require multi-step recrystallization .
Biological Activity
2-(3-Methoxy-3-oxopropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound has the molecular formula and a molecular weight of 220.21 g/mol. Its structure features a methoxy group and a ketone functional group, which are significant for its biological interactions.
Anti-inflammatory Activity
Recent studies indicate that benzoic acid derivatives, including this compound, exhibit strong anti-inflammatory properties. These compounds have been shown to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 . The ability to inhibit IL-15 activity through selective blockade of IL-15Rα is particularly noteworthy, as it suggests a mechanism for reducing inflammation in autoimmune conditions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, it demonstrated significant antibacterial activity against Gram-positive bacteria, specifically Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM . This positions the compound as a potential candidate for developing new antimicrobial agents.
Antiproliferative Activity
The compound's antiproliferative effects have been assessed in several cancer cell lines. It exhibited varying degrees of cytotoxicity, with IC50 values ranging from 1.2 μM to 5.3 μM against different cancer cell lines, including MCF-7 (breast cancer) and HEK 293 (human embryonic kidney cells) . These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further investigation in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the methoxy and ketone groups appears to enhance its biological activity. For instance, modifications to these functional groups can significantly impact the compound's ability to inhibit cellular processes associated with inflammation and cancer cell proliferation .
Case Studies
- Study on Cytotoxicity : A study examined the effects of various benzoic acid derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited selective cytotoxicity towards MCF-7 cells, suggesting potential applications in targeted cancer therapies .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, researchers tested several derivatives against common bacterial strains. The results indicated that this compound had comparable or superior activity against Gram-positive bacteria compared to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
